molecular formula C11H14O4 B101861 Ethyl 2-(4-methoxyphenoxy)acetate CAS No. 18598-23-7

Ethyl 2-(4-methoxyphenoxy)acetate

Cat. No.: B101861
CAS No.: 18598-23-7
M. Wt: 210.23 g/mol
InChI Key: KRWZDCOECRLWJL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenoxy)acetate is an organic compound with the molecular formula C11H14O4. It is a colorless to light yellow liquid that is used as an intermediate in the synthesis of various chemical products. This compound is known for its applications in organic synthesis and as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-methoxyphenoxy)acetate can be synthesized through the esterification of 4-methoxyphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(4-methoxyphenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxyphenoxy)acetate involves its interaction with various molecular targets. For example, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of corresponding acids and alcohols. The compound’s methoxy group can also participate in electrophilic aromatic substitution reactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison: this compound is unique due to its methoxy group, which imparts specific chemical properties such as increased electron density on the aromatic ring. This makes it more reactive in certain substitution reactions compared to its ethoxy or methyl counterparts. Additionally, the methoxy group can influence the compound’s solubility and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

ethyl 2-(4-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWZDCOECRLWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286492
Record name ethyl 2-(4-methoxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18598-23-7
Record name 18598-23-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(4-methoxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 100 mL RB flask fitted with magnetic stirrer was charged 12 mL of DMF to the stirred solvent was added K2CO3 (2.2 g, 16 mmol), 4-methoxyphenol (1 g, 8 mmol) and ethyl bromoacetate (1.1 mL, 9.6 mmol) Then the reaction mixture was Stirred at RT for 5 h. After completion of the reaction (reaction monitored by TLC), reaction mixture was concentrated and extracted with ethyl acetate. Then the organic layer was dried over anhydrous Na2SO4. Solvent was removed under reduced pressure to get the compound (2 g, Yield: 90%).
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of 4-methoxyphenol (500 mg, 4.03 mmol) in CH3CN (10 mL) was added ethyl 2-bromo-2-methylpropanoate (807 mg, 4.84 mmol) and K2CO3 (3 g, 21.7 mmol) at 25° C. The mixture was refluxed for 16 h. The mixture was then diluted with water (100 mL), extracted with ethyl acetate (2×50 mL) and the combined organic layers washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound which was used in next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
807 mg
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-methoxyphenol (5.0 g, 40 mmol) in N,N-dimethylformamide (50 mL) was added 60% sodium hydride (1.6 g, 40 mmol) under ice-cooling, and the mixture was stirred for 30 min. Ethyl bromoacetate (7.4 g, 44 mmol) was added thereto, and the mixture was stirred at room temperature for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with water and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=7:1) to give the title compound (8.0 g, yield 94%). oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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